N-(4,4-difluoro-3,3-dimethylbutan-2-yl)-1-(pyridin-4-ylmethyl)pyrazol-4-amine
Description
N-(4,4-difluoro-3,3-dimethylbutan-2-yl)-1-(pyridin-4-ylmethyl)pyrazol-4-amine is a synthetic organic compound characterized by its unique structural features, including a pyrazole ring, a pyridine moiety, and a difluorinated butyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
N-(4,4-difluoro-3,3-dimethylbutan-2-yl)-1-(pyridin-4-ylmethyl)pyrazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F2N4/c1-11(15(2,3)14(16)17)20-13-8-19-21(10-13)9-12-4-6-18-7-5-12/h4-8,10-11,14,20H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBIPWAFRQYQCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C(F)F)NC1=CN(N=C1)CC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,4-difluoro-3,3-dimethylbutan-2-yl)-1-(pyridin-4-ylmethyl)pyrazol-4-amine typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazole Ring: Starting from a suitable hydrazine derivative and a 1,3-diketone, the pyrazole ring is formed through a cyclization reaction.
Introduction of the Pyridine Moiety: The pyrazole intermediate is then reacted with a pyridine derivative, often through a nucleophilic substitution or coupling reaction.
Attachment of the Difluorinated Butyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4,4-difluoro-3,3-dimethylbutan-2-yl)-1-(pyridin-4-ylmethyl)pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyridine or pyrazole rings, potentially altering the compound’s biological activity.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine or pyrazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, N-(4,4-difluoro-3,3-dimethylbutan-2-yl)-1-(pyridin-4-ylmethyl)pyrazol-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its therapeutic potential. It could serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound may be used in the development of specialty chemicals, agrochemicals, or materials science applications. Its unique properties could contribute to the creation of new products with enhanced performance.
Mechanism of Action
The mechanism of action of N-(4,4-difluoro-3,3-dimethylbutan-2-yl)-1-(pyridin-4-ylmethyl)pyrazol-4-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(4,4-difluoro-3,3-dimethylbutan-2-yl)-1-(pyridin-4-ylmethyl)pyrazol-3-amine: Similar structure with a different position of the amine group.
N-(4,4-difluoro-3,3-dimethylbutan-2-yl)-1-(pyridin-3-ylmethyl)pyrazol-4-amine: Similar structure with a different position of the pyridine ring.
N-(4,4-difluoro-3,3-dimethylbutan-2-yl)-1-(pyridin-4-ylmethyl)pyrazol-4-carboxamide: Similar structure with a carboxamide group instead of an amine.
Uniqueness
N-(4,4-difluoro-3,3-dimethylbutan-2-yl)-1-(pyridin-4-ylmethyl)pyrazol-4-amine is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
